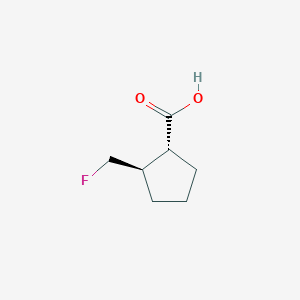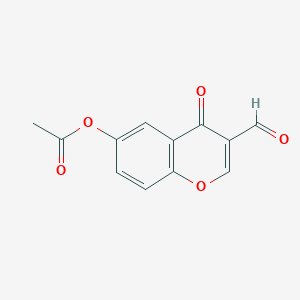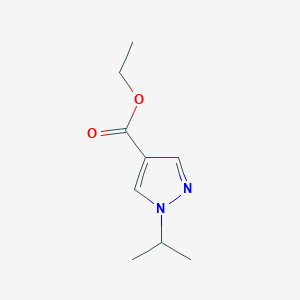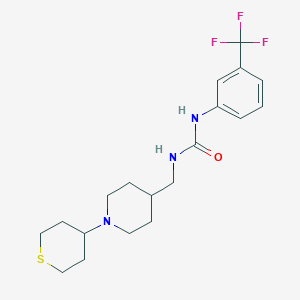
N-(2-(dimethylamino)pyrimidin-5-yl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a sulfonamide derivative, which are known for their various biological activities . It contains a pyrimidine ring, which is a common motif in many natural products and therapeutic agents .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring attached to a phenyl group via a sulfonamide linkage. The pyrimidine ring also has a dimethylamino group attached to it .Applications De Recherche Scientifique
Photophysical Properties and pH-Sensing Application
Research on pyrimidine-phthalimide derivatives, which are structurally similar to N-(2-(dimethylamino)pyrimidin-5-yl)-1-phenylmethanesulfonamide, has demonstrated their utility in developing solid-state fluorescence emission materials and colorimetric pH sensors. The twist in their molecular geometry and solvatochromism makes them excellent candidates for these applications. Their ability to undergo reversible protonation at nitrogen atoms, resulting in dramatic color changes, showcases potential avenues for novel colorimetric pH sensors and logic gates specific to environmental and biological sensing applications (Han Yan et al., 2017).
Antimicrobial Evaluation
A novel series of pyrazolo[1,5-a]pyrimidine ring systems, closely related to the compound , were synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results, with several derivatives exhibiting activities that surpassed those of reference drugs. This highlights the compound's potential as a backbone for developing new antimicrobial agents (Amani M. R. Alsaedi et al., 2019).
Cycloaddition Reactions
The compound and its derivatives have been investigated for their reactivity in cycloaddition reactions. Specifically, N-sulfinylsulfonamides, which share a similar functional group arrangement, have been shown to react with ketenimines to produce a variety of products. These reactions are critical in the synthesis of amidine derivatives and highlight the chemical versatility of sulfonamide-containing compounds in synthetic organic chemistry (Toru Minami et al., 1975).
Synthesis of Aromatic Polymers
Compounds with similar structural features have been utilized in the synthesis of aromatic polymers, demonstrating the importance of pyrimidinyl and sulfonamide groups in polymer chemistry. These polymers exhibit remarkable solubility and thermal stability, which are desirable properties for materials used in various industrial applications (Jui-kun Lin et al., 1990).
Magnetic Anisotropy in Cobalt(II) Complexes
The subtle coordination geometry variation of cobalt(ii)-sulfonamide complexes, including those with pyrimidinyl-sulfonamide ligands, has been correlated with magnetic anisotropy. This research provides insight into the relationship between molecular structure and magnetic properties, which is crucial for designing materials with specific magnetic behaviors (Tao Wu et al., 2019).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17(2)13-14-8-12(9-15-13)16-20(18,19)10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJYMYVXAQGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2665600.png)


![3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B2665604.png)
![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665609.png)


![N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2665615.png)
![(4Ar,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2665616.png)
![1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B2665618.png)
![1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone](/img/structure/B2665621.png)
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide](/img/structure/B2665622.png)